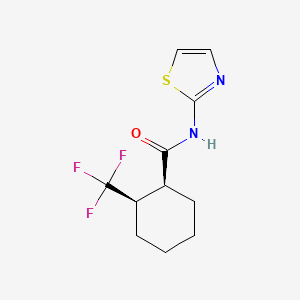![molecular formula C16H24N4O B7547434 N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)
N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide, commonly known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a pyrrolidine-based compound that has a piperidine and pyridine moiety attached to it. This compound has been synthesized using various methods and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
PPCC exerts its mechanism of action by inhibiting the enzyme DPP-IV. This inhibition leads to the increased levels of the hormone glucagon-like peptide 1 (GLP-1), which is involved in the regulation of glucose metabolism. The increased levels of GLP-1 lead to the stimulation of insulin secretion and inhibition of glucagon secretion, leading to the regulation of glucose levels in the body.
Biochemical and Physiological Effects:
PPCC has been found to exhibit various biochemical and physiological effects. PPCC has been shown to increase insulin secretion and decrease glucagon secretion, leading to the regulation of glucose levels in the body. PPCC has also been found to decrease the levels of inflammatory cytokines, leading to the potential treatment of various inflammatory diseases. PPCC has also been found to exhibit potent antioxidant activity, leading to the potential treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using PPCC in lab experiments is its potent inhibitory activity against DPP-IV, leading to the potential treatment of various diseases. PPCC is also easily synthesized using various methods, leading to the production of high yields with high purity. However, one of the limitations of using PPCC in lab experiments is its potential toxicity, leading to the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are various future directions for the study of PPCC. One of the significant future directions is the potential development of PPCC as a therapeutic agent for the treatment of type 2 diabetes and various cancers. Further studies are also needed to determine the safety and efficacy of PPCC in various animal models and clinical trials. Additionally, the potential use of PPCC in the treatment of various inflammatory diseases and oxidative stress-related diseases should be explored further. Finally, the development of more efficient and cost-effective methods for the synthesis of PPCC should be investigated.
Synthesemethoden
PPCC can be synthesized using various methods, including the reaction of pyrrolidine-1-carboxylic acid with 6-bromo-3-pyridinemethanol and piperidine. Another method involves the reaction of pyrrolidine-1-carboxylic acid with 6-chloro-3-pyridinemethanol and piperidine. These methods are effective in producing high yields of PPCC with high purity.
Wissenschaftliche Forschungsanwendungen
PPCC has found potential applications in various fields of scientific research. One of the significant applications of PPCC is in the field of medicinal chemistry. PPCC has been found to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to the potential treatment of type 2 diabetes. PPCC has also been studied for its potential role in the treatment of various cancers, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(20-10-4-5-11-20)18-13-14-6-7-15(17-12-14)19-8-2-1-3-9-19/h6-7,12H,1-5,8-11,13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZDBKPQFADQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CNC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)

![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)
![N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)



![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)
![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)